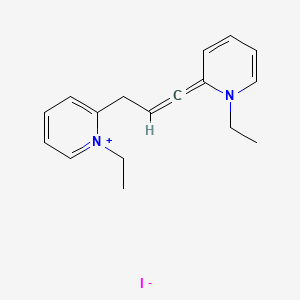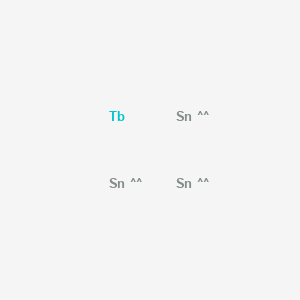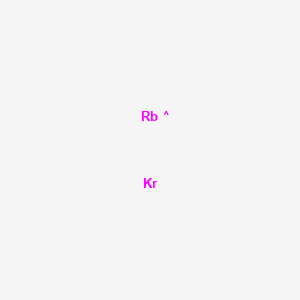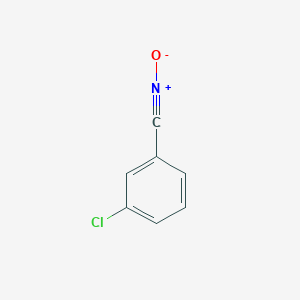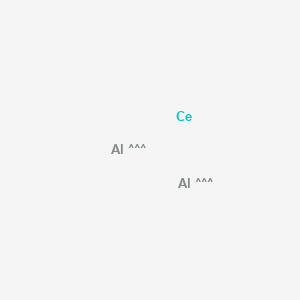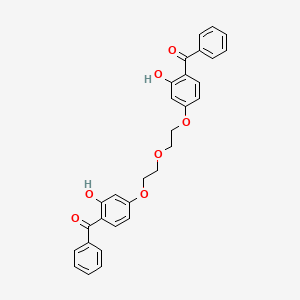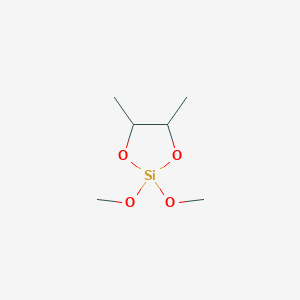
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C₆H₁₄O₄Si. It is a cyclic siloxane derivative characterized by the presence of two methoxy groups and two methyl groups attached to a dioxasilolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane typically involves the reaction of dimethylsilanediol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then converted to the final product by the elimination of water. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form dimethylsilanediol and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Substitution: Nucleophiles such as halides (e.g., sodium chloride), amines (e.g., methylamine)
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Major Products Formed
Hydrolysis: Dimethylsilanediol and methanol
Substitution: Substituted siloxanes
Oxidation: Silanols or siloxanes
Scientific Research Applications
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective group for sensitive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane involves its ability to undergo hydrolysis and substitution reactions. The compound can interact with various molecular targets through the formation of siloxane bonds, which can modify the properties of the target molecules. The pathways involved include:
Hydrolysis Pathway: The compound reacts with water to form silanediol and methanol, which can further react with other molecules.
Substitution Pathway: The methoxy groups can be replaced by other nucleophiles, leading to the formation of new siloxane bonds.
Comparison with Similar Compounds
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane can be compared with other similar compounds such as:
2,2-Dimethoxypropane: Both compounds contain methoxy groups, but 2,2-Dimethoxypropane lacks the silicon atom and the cyclic structure.
Dimethoxymethane: Similar in having methoxy groups, but it is a linear compound without the silicon atom.
4,5-Dimethyl-1,3-dioxol-2-one: Shares the dioxolane ring structure but lacks the silicon atom and methoxy groups.
Properties
CAS No. |
18695-41-5 |
|---|---|
Molecular Formula |
C6H14O4Si |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2,2-dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C6H14O4Si/c1-5-6(2)10-11(7-3,8-4)9-5/h5-6H,1-4H3 |
InChI Key |
PPLOPAISLKXYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O[Si](O1)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


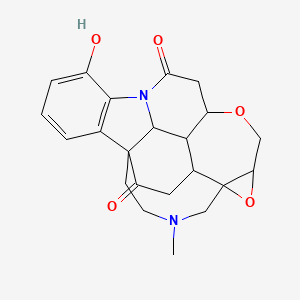
![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
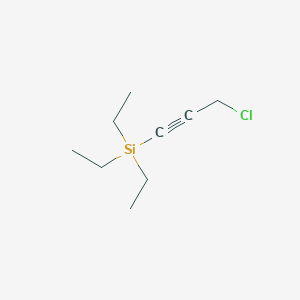

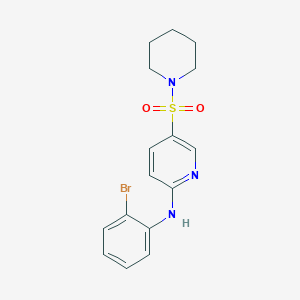
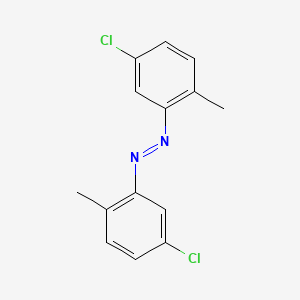
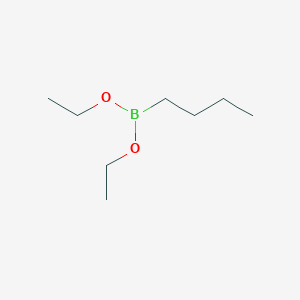
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
